2-Methyl-4-penten-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-4-en-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYOPRNGQFQWYER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211464 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

624-97-5 | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-4-penten-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpent-4-en-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-4-PENTEN-2-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38Q68G4313 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-penten-2-ol, a tertiary allylic alcohol, is a molecule of significant interest in organic synthesis and the chemical industry. Its unique structural features, combining a tertiary alcohol and a terminal alkene, make it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physicochemical properties, supported by experimental data and established scientific principles. Understanding these properties is paramount for its effective handling, application in synthetic protocols, and for ensuring laboratory safety.

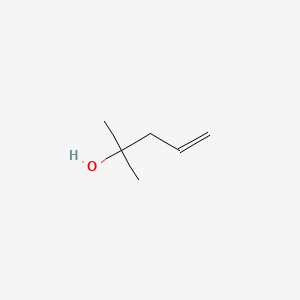

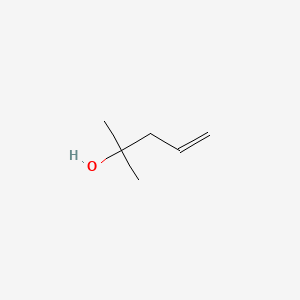

Molecular Structure and Identifiers

The fundamental characteristics of a chemical compound are rooted in its molecular structure. This compound possesses a six-carbon backbone with a hydroxyl group and a methyl group attached to the second carbon, and a double bond between the fourth and fifth carbons.

Caption: Molecular structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-methylpent-4-en-2-ol | [1] |

| CAS Number | 624-97-5 | [1][2][3] |

| Molecular Formula | C6H12O | [1][2][3] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| InChI | InChI=1S/C6H12O/c1-4-5-6(2,3)7/h4,7H,1,5H2,2-3H3 | [1][4] |

| InChIKey | UYOPRNGQFQWYER-UHFFFAOYSA-N | [1][3][4] |

| Canonical SMILES | CC(C)(CC=C)O | [3] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various environments and reactions. These properties are summarized in the table below.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Liquid | |

| Boiling Point | 118-120 °C | [2] |

| 119.5 °C at 760 mmHg | [3] | |

| Melting Point | -73 °C | [2] |

| Density | 0.83553 g/cm³ (at 17 °C) | [2] |

| 0.833 g/cm³ | [3] | |

| Flash Point | 41.3 °C | [3] |

| Refractive Index | 1.43 | [3] |

| Solubility | Soluble in water (1.706e+004 mg/L @ 25 °C est.) | [5] |

| LogP | 1.33340 | [3] |

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule. Key expected signals include those for the vinyl protons, the allylic protons, the methyl protons, and the hydroxyl proton. The integration of these signals corresponds to the number of protons of each type.[1]

-

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, one would expect to see signals corresponding to the two vinyl carbons, the allylic carbon, the quaternary carbon bearing the hydroxyl group, and the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.[1] Key characteristic absorption bands for this compound include:

-

A broad peak around 3300-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.

-

Peaks around 3080 cm⁻¹ for the =C-H stretching of the alkene.

-

A peak around 1640 cm⁻¹ for the C=C stretching of the alkene.

-

Peaks in the 2850-3000 cm⁻¹ region for the C-H stretching of the alkyl groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and structural features.[1][4] The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 100, corresponding to its molecular weight.[4] Common fragmentation patterns would involve the loss of a methyl group, a water molecule, or cleavage of the carbon-carbon bonds.

Synthesis and Reactivity

Synthesis

A common laboratory synthesis of this compound involves the Grignard reaction. Specifically, the reaction of acetone with allylmagnesium bromide or allylmagnesium chloride serves as a straightforward route to this tertiary alcohol.[3]

Caption: Grignard synthesis of this compound.

Reactivity

The reactivity of this compound is characterized by the presence of both a tertiary alcohol and a terminal alkene.

-

Reactions of the Hydroxyl Group: The tertiary alcohol can undergo reactions such as dehydration to form dienes, and esterification.

-

Reactions of the Alkene: The double bond can participate in various addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation.

Applications

The bifunctional nature of this compound makes it a valuable intermediate in organic synthesis. It is used in the fragrance industry and as a building block for the synthesis of other specialty chemicals.[] For instance, it is an intermediate in the synthesis of 4-Chloro-4-methyl-1-pentene.[7]

Safety and Handling

This compound is a flammable liquid and vapor. It causes skin irritation and serious eye damage, and may cause respiratory irritation.[1][8]

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H318: Causes serious eye damage[1]

-

H335: May cause respiratory irritation[1]

Precautionary Measures:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Use only outdoors or in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin, wash with plenty of water.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for determining the boiling point is distillation.

Protocol:

-

Place a small volume of this compound in a distillation flask with a few boiling chips.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Place a thermometer in the neck of the distillation flask with the bulb just below the side arm leading to the condenser.

-

Heat the flask gently.

-

Record the temperature at which a steady stream of distillate is collected. This temperature is the boiling point.

Acquisition of an Infrared (IR) Spectrum

An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

Protocol (for a neat liquid):

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a drop of this compound onto the ATR crystal.

-

Acquire the spectrum according to the instrument's software instructions.

-

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

Conclusion

This compound is a valuable chemical with a well-defined set of physicochemical properties that are critical for its application in research and industry. This guide has provided a detailed overview of its structure, physical and spectral characteristics, synthesis, reactivity, and safety considerations. A thorough understanding of these properties will enable researchers and professionals to utilize this versatile molecule effectively and safely in their endeavors.

References

- 1. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. This compound | CAS#:624-97-5 | Chemsrc [chemsrc.com]

- 4. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 5. This compound, 624-97-5 [thegoodscentscompany.com]

- 7. This compound | 624-97-5 [chemicalbook.com]

- 8. file1.lookchem.com [file1.lookchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methyl-4-penten-2-ol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of 2-Methyl-4-penten-2-ol, a tertiary alcohol with applications in fragrance synthesis and as an intermediate in various organic reactions.[][2] This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of this compound

This compound, also known as dimethylallylcarbinol, is a valuable molecule in organic synthesis.[3] Its structure, featuring a tertiary alcohol and a terminal alkene, provides two reactive centers for further chemical transformations. Understanding its synthesis and confirming its purity and structure through rigorous characterization are paramount for its successful application in research and development.

Key Properties:

| Property | Value | Source |

| Molecular Formula | C6H12O | [3][4] |

| Molecular Weight | 100.16 g/mol | [3][5] |

| CAS Number | 624-97-5 | [3][6] |

| Boiling Point | 118-120 °C | |

| Density | 0.83553 g/cm³ (at 17 °C) |

Synthesis via Grignard Reaction: A Mechanistic Approach

The most common and efficient laboratory-scale synthesis of this compound is through the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, allylmagnesium bromide reacts with acetone to yield the desired tertiary alcohol.

The Underlying Chemistry: Why the Grignard Reaction?

The Grignard reagent, in this case, allylmagnesium bromide, is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbon atom attached to magnesium acts as a carbanion, readily attacking the electrophilic carbonyl carbon of acetone.[7] This reaction is highly favored as it leads to the formation of a stable tertiary alcohol upon acidic workup. The choice of an ether solvent, such as diethyl ether or tetrahydrofuran (THF), is critical as it stabilizes the Grignard reagent and is aprotic, preventing premature quenching of the reagent.[7]

Reaction Mechanism

The synthesis proceeds in two key stages: the formation of the Grignard reagent and its subsequent reaction with the ketone, followed by an acidic workup.

Caption: Reaction pathway for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Allyl bromide

-

Anhydrous diethyl ether

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Iodine crystal (as an initiator)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether.

-

Add a small portion of the allyl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Acetone:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reaction.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Workup and Purification:

-

Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction and precipitate magnesium salts.

-

Separate the organic layer using a separatory funnel.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent by rotary evaporation.

-

The crude product can be purified by fractional distillation under reduced pressure.

-

Comprehensive Characterization

Once synthesized and purified, the identity and purity of this compound must be confirmed through various analytical techniques.

Spectroscopic Analysis

Spectroscopy is a cornerstone of chemical characterization, providing detailed information about the molecular structure.

IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key expected absorptions are:

-

O-H stretch: A broad peak around 3300-3500 cm⁻¹, characteristic of an alcohol.

-

C=C stretch: A peak around 1640 cm⁻¹, indicating the presence of the alkene.

-

=C-H stretch: A peak just above 3000 cm⁻¹, corresponding to the vinyl C-H bonds.

-

C-O stretch: A peak in the range of 1100-1200 cm⁻¹, typical for a tertiary alcohol.

These characteristic peaks can be confirmed by referencing established spectral databases.[5][8]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Singlet | 6H | Two equivalent methyl groups (-C(OH)(CH₃)₂) |

| ~2.2 | Doublet | 2H | Methylene group adjacent to the double bond (-CH₂-CH=) |

| ~5.0-5.2 | Multiplet | 2H | Terminal vinyl protons (=CH₂) |

| ~5.8 | Multiplet | 1H | Internal vinyl proton (-CH=) |

| Variable | Singlet (broad) | 1H | Hydroxyl proton (-OH) |

Note: The chemical shift of the hydroxyl proton can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments.[9]

| Chemical Shift (ppm) | Assignment |

| ~29 | Two equivalent methyl carbons (-C(OH)(C H₃)₂) |

| ~50 | Methylene carbon (-C H₂-CH=) |

| ~71 | Quaternary carbon bearing the hydroxyl group (-C (OH)(CH₃)₂) |

| ~118 | Terminal vinyl carbon (=C H₂) |

| ~134 | Internal vinyl carbon (-C H=) |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 100.[6] A prominent peak at m/z = 85, corresponding to the loss of a methyl group ([M-15]⁺), is also characteristic.

Chromatographic Analysis

Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) is an excellent method to assess the purity of the synthesized compound. A pure sample will exhibit a single major peak in the chromatogram.

References

- 2. This compound | 624-97-5 [chemicalbook.com]

- 3. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H12O) [pubchemlite.lcsb.uni.lu]

- 5. spectrabase.com [spectrabase.com]

- 6. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 7. leah4sci.com [leah4sci.com]

- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

2-Methyl-4-penten-2-ol CAS number 624-97-5

An In-depth Technical Guide to 2-Methyl-4-penten-2-ol (CAS: 624-97-5)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as allyldimethylcarbinol, is a tertiary allylic alcohol that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a tertiary alcohol and a terminal alkene, provides dual functionality for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, established synthesis protocols, spectroscopic characterization, key chemical reactions, and essential safety and handling procedures. The insights provided herein are intended to support researchers in leveraging this versatile molecule for applications ranging from fine chemical synthesis to the development of novel pharmaceutical agents.

Physicochemical and Structural Properties

This compound is a colorless liquid at room temperature. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 624-97-5. The molecule consists of a five-carbon chain with a methyl group and a hydroxyl group on the second carbon, and a double bond between the fourth and fifth carbons.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 624-97-5 | |

| Molecular Formula | C₆H₁₂O | |

| Molecular Weight | 100.16 g/mol | |

| IUPAC Name | 2-Methylpent-4-en-2-ol | |

| Synonyms | Allyldimethylcarbinol, 1-Pentene-4-ol, 4-methyl- | |

| Boiling Point | 119.5 - 120 °C at 760 mmHg | |

| Density | 0.833 g/cm³ | |

| Flash Point | 41.3 °C | |

| Refractive Index | 1.43 | |

| Solubility | Soluble in ethanol and ether, slightly soluble in water. | |

| LogP (Octanol/Water) | 1.333 |

Synthesis: The Grignard Reaction Protocol

The most direct and widely employed synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on a carbonyl compound. For this specific synthesis, the Grignard reagent is typically allylmagnesium bromide, which attacks the electrophilic carbonyl carbon of acetone.

The causality behind this choice is rooted in the high reactivity of the Grignard reagent, which behaves as a strong carbanion. The reaction must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent, terminating the desired reaction pathway. Anhydrous ether is the solvent of choice as it is aprotic and helps to stabilize the Grignard reagent complex.

Experimental Protocol: Synthesis via Grignard Reaction

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.

-

Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, add a solution of allyl bromide in anhydrous diethyl ether.

-

Grignard Reagent Formation: Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction may require gentle heating or the addition of an iodine crystal to initiate. Once initiated, the reaction will become exothermic. Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.

-

Reaction with Acetone: Cool the newly formed allylmagnesium bromide solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise via the dropping funnel. This step is highly exothermic; maintain a slow addition rate to control the reaction.

-

Quenching and Workup: After the acetone addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide to form the final alcohol product and precipitates magnesium salts.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Isolation: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under atmospheric pressure to yield pure this compound.

Caption: Grignard synthesis workflow for this compound.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of synthesized this compound is paramount. This is achieved through a combination of spectroscopic techniques. The data presented below are characteristic of the compound's structure.

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Characteristic Signal |

| IR Spectroscopy | O-H stretch (alcohol) | Broad peak at ~3300-3400 cm⁻¹ |

| C=C stretch (alkene) | Peak at ~1640 cm⁻¹ | |

| =C-H bend (alkene) | Peaks at ~910 and 990 cm⁻¹ | |

| ¹H NMR | -OH (hydroxyl proton) | Singlet, chemical shift variable (~1.5-4.0 ppm) |

| =CH₂ (vinyl protons) | Multiplet, ~5.1 ppm (2H) | |

| -CH= (vinyl proton) | Multiplet, ~5.8 ppm (1H) | |

| -CH₂- (allylic protons) | Doublet, ~2.2 ppm (2H) | |

| -C(CH₃)₂ (methyl protons) | Singlet, ~1.2 ppm (6H) | |

| ¹³C NMR | -C (CH₃)₂OH (quaternary carbon) | ~71 ppm |

| C H₂= | ~118 ppm | |

| -C H= | ~135 ppm | |

| -C H₂- (allylic carbon) | ~48 ppm | |

| -C(C H₃)₂ (methyl carbons) | ~29 ppm | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 100 |

| M-15 (loss of CH₃) | m/z = 85 (often a prominent peak) | |

| M-18 (loss of H₂O) | m/z = 82 |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Synthetic Applications

The dual functionality of this compound makes it a versatile building block in organic synthesis.

-

Reactions of the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation under mild conditions. However, it can undergo substitution reactions under acidic conditions. For instance, reaction with concentrated HCl can yield 4-chloro-4-methyl-1-pentene, an intermediate used in further syntheses.

-

Reactions of the Alkene Group: The terminal double bond is susceptible to a wide range of electrophilic additions, including hydrogenation (to form 2-methyl-2-pentanol), halogenation, and hydroboration-oxidation (to form 2-methylpentane-1,5-diol). It can also participate in polymerization and metathesis reactions.

-

Applications: This compound serves as an intermediate in the synthesis of fragrances and specialty chemicals. Its structural motif is also relevant in the synthesis of more complex molecules, where the allyl and tertiary alcohol groups can be strategically manipulated in drug discovery programs.

molecular structure of 2-Methyl-4-penten-2-ol

An In-Depth Technical Guide to the Molecular Structure of 2-Methyl-4-penten-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tertiary allylic alcohol that serves as a valuable intermediate in organic synthesis, particularly in the construction of terpene-like structures and complex molecular frameworks. Its bifunctional nature, containing both a tertiary alcohol and a terminal alkene, dictates its reactivity and spectroscopic signature. This technical guide provides a comprehensive elucidation of its molecular structure, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We explore the causal relationship between the molecule's structural features and its spectral output, offering field-proven insights for its synthesis and characterization. The methodologies described herein are designed as a self-validating system, grounded in authoritative spectroscopic data and established chemical principles.

Introduction: A Profile of this compound

The precise understanding of a molecule's structure is fundamental to controlling its reactivity and leveraging it in complex synthetic pathways. This compound (C₆H₁₂O) is a prime example of a simple yet versatile building block.[1][2][] Its structure features a quaternary carbon (C2) bonded to two methyl groups, a hydroxyl group, and an allyl group. This arrangement classifies it as a tertiary alcohol, precluding it from oxidation reactions that cleave C-H bonds, and an allylic alcohol, which opens pathways for unique rearrangement and substitution reactions. The terminal vinyl group is also amenable to a wide range of transformations, including polymerization, hydrogenation, and oxidation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-methylpent-4-en-2-ol | [2][][4] |

| CAS Number | 624-97-5 | [2][4][5] |

| Molecular Formula | C₆H₁₂O | [1][2][][4] |

| Molecular Weight | 100.16 g/mol | [1][2][] |

| Boiling Point | 118-120 °C | [1] |

| Density | ~0.833 g/cm³ | [6] |

Structural Elucidation through Spectroscopic Analysis

The definitive structure of this compound is established not by a single technique, but by the congruent interpretation of data from multiple spectroscopic methods. Each method provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for mapping the precise connectivity of a molecule.

The proton NMR spectrum provides a detailed count and environmental analysis of every unique hydrogen atom in the molecule. For this compound, we observe five distinct signals:

-

~5.8 ppm (ddt, 1H): This multiplet corresponds to the internal vinyl proton (H4). It is coupled to the terminal vinyl protons (H5) and the adjacent methylene protons (H3), resulting in a complex but characteristic pattern.

-

~5.1 ppm (m, 2H): These two signals in the terminal alkene region belong to the geminal vinyl protons (H5). They exhibit both geminal coupling to each other and vicinal coupling to the internal vinyl proton (H4).

-

~2.2 ppm (d, 2H): This doublet represents the allylic methylene protons (H3). Their proximity to the electron-withdrawing double bond shifts them downfield. They are split into a doublet by the single adjacent vinyl proton (H4).

-

~1.6 ppm (s, 1H): A broad singlet characteristic of the hydroxyl (-OH) proton. The lack of coupling and broadness are due to chemical exchange, which is often solvent and concentration-dependent.

-

~1.2 ppm (s, 6H): This strong singlet, integrating to six protons, is the hallmark of the two equivalent methyl groups attached to the quaternary carbon (C2). Their equivalence and the absence of any adjacent protons lead to a single, unsplit signal.

The carbon NMR spectrum reveals the number of unique carbon environments and their electronic nature.[2][7]

-

~134 ppm: The internal sp² carbon of the alkene (C4).

-

~118 ppm: The terminal sp² carbon of the alkene (C5).

-

~71 ppm: The sp³ quaternary carbon bearing the hydroxyl group (C2). Its attachment to the electronegative oxygen atom results in a significant downfield shift.

-

~50 ppm: The sp³ methylene carbon (C3).

-

~29 ppm: The two equivalent sp³ methyl carbons attached to C2.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy excels at identifying the specific functional groups within a molecule by measuring the vibrations of its chemical bonds. The IR spectrum of this compound displays several key absorption bands that confirm its structure.[8]

-

~3400 cm⁻¹ (strong, broad): This prominent band is the defining characteristic of the O-H stretching vibration from the alcohol group. The significant broadening is a direct result of intermolecular hydrogen bonding between molecules.

-

~3080 cm⁻¹ (medium): This absorption is due to the =C-H stretching of the sp²-hybridized carbons in the vinyl group.

-

~2975 cm⁻¹ (strong): This band arises from the C-H stretching of the sp³-hybridized methyl and methylene groups.

-

~1645 cm⁻¹ (medium): This absorption is characteristic of the C=C double bond stretching vibration.

-

~995 and 915 cm⁻¹ (strong): These two strong bands are characteristic out-of-plane C-H bending ("wagging") vibrations of a monosubstituted alkene (R-CH=CH₂), providing definitive evidence for the terminal position of the double bond.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecule's exact mass and crucial structural information from its fragmentation pattern upon ionization.[5]

-

Molecular Ion (M⁺): A peak at m/z = 100 corresponds to the molecular weight of C₆H₁₂O, confirming the chemical formula. This peak may be weak due to the molecule's propensity to fragment.

-

[M-15]⁺ Peak: A very prominent peak is typically observed at m/z = 85. This results from the loss of a methyl radical (•CH₃), a highly favorable fragmentation that produces a stable, resonance-stabilized oxonium ion.

-

[M-18]⁺ Peak: A peak at m/z = 82 corresponds to the loss of a water molecule (H₂O), a common fragmentation pathway for alcohols.

Experimental Protocol: Synthesis and Characterization

The following protocol describes a robust and common method for the laboratory synthesis of this compound, followed by its characterization.

Synthesis: Grignard Reaction of Acetone with Allylmagnesium Bromide

Principle: This classic organometallic reaction utilizes the nucleophilic character of a Grignard reagent to attack an electrophilic carbonyl carbon. The reaction of allylmagnesium bromide with acetone, followed by an aqueous workup, yields the target tertiary alcohol. This choice is logical as it directly forms the desired carbon skeleton and installs the hydroxyl group at the quaternary center in a single step.

Methodology:

-

Grignard Reagent Preparation:

-

Equip a 250 mL three-neck, round-bottom flask (flame-dried under nitrogen) with a condenser, a pressure-equalizing dropping funnel, and a magnetic stir bar.

-

Add magnesium turnings (2.4 g, 100 mmol) to the flask.

-

In the dropping funnel, prepare a solution of allyl bromide (12.1 g, 100 mmol) in 50 mL of anhydrous diethyl ether.

-

Add ~5 mL of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a small crystal of iodine.

-

Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue stirring for 30 minutes until most of the magnesium is consumed. The resulting grey-black solution is allylmagnesium bromide.

-

-

Reaction with Acetone:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Prepare a solution of acetone (5.8 g, 100 mmol) in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C. A thick white precipitate will form.

-

After addition, remove the ice bath and stir the mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C and slowly quench it by the dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl). This is a mild acid source that protonates the alkoxide and dissolves the magnesium salts without causing dehydration of the tertiary alcohol product.

-

Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with 25 mL portions of diethyl ether.

-

Combine the organic extracts, wash with saturated NaCl solution (brine), and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

-

Purify the resulting crude oil by fractional distillation to yield pure this compound.

-

Visualization of Structure and Synthesis

Caption: Molecular structure of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The is unambiguously confirmed by a cohesive interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. Each spectroscopic technique provides critical, interlocking evidence that validates the connectivity, functional groups, and overall framework of this tertiary allylic alcohol. The provided Grignard synthesis protocol represents a reliable and efficient method for its preparation, enabling further investigation into its chemical reactivity and potential applications. This guide serves as an authoritative resource for professionals requiring a deep, functional understanding of this important synthetic building block.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 5. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 6. This compound | CAS#:624-97-5 | Chemsrc [chemsrc.com]

- 7. spectrabase.com [spectrabase.com]

- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

A Comprehensive Spectroscopic Guide to 2-Methyl-4-penten-2-ol

This technical guide provides an in-depth analysis of the spectroscopic data for 2-Methyl-4-penten-2-ol (CAS No: 624-97-5), a tertiary alcohol with the molecular formula C₆H₁₂O.[1][2][3][4] The elucidation of its chemical structure is a fundamental requirement for its application in fragrance synthesis and various organic reactions.[] This document is intended for researchers and professionals in drug development and chemical synthesis, offering a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles.

The structural integrity and purity of a compound are paramount in scientific research. Spectroscopic techniques provide a non-destructive and highly informative means of confirming molecular structure. For a molecule like this compound, which contains multiple functional groups—a hydroxyl group, a carbon-carbon double bond, and saturated alkyl regions—each spectroscopic method offers unique and complementary insights. This guide will dissect the data from each technique, explaining the underlying principles and interpreting the spectral features to build a complete structural picture.

Mass Spectrometry (MS): Elucidating the Fragmentation Pathway

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, electron ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint. The molecular weight of this compound is 100.16 g/mol .[1][2][3][6]

The primary fragmentation mechanism for tertiary alcohols like this one is the α-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[7] This process is driven by the formation of a stable, resonance-stabilized oxonium ion. In the case of this compound, the loss of an allyl radical (•CH₂CH=CH₂) is a dominant pathway, leading to a base peak at m/z 59. Another significant fragmentation involves the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 85.

Table 1: Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Interpretation |

| 100 | [CH₂=CHCH₂C(CH₃)₂OH]⁺• | Molecular Ion (M⁺•) |

| 85 | [CH₂=CHCH₂C(OH)CH₃]⁺ | Loss of a methyl radical (•CH₃) |

| 59 | [C(CH₃)₂OH]⁺ | Base Peak; α-cleavage with loss of an allyl radical (•CH₂CH=CH₂) |

| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Propyl cation or acylium ion from further fragmentation |

| 41 | [C₃H₅]⁺ | Allyl cation |

Data sourced from the NIST WebBook.[2]

Diagram 1: Primary Fragmentation Pathway

Caption: Primary fragmentation of this compound in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is an essential tool for identifying the functional groups present in a molecule. The IR spectrum of this compound, typically acquired neat (as a pure liquid), displays characteristic absorption bands that confirm its structure.

The most prominent feature is the strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. The broadness of this peak is due to hydrogen bonding between molecules. The presence of the alkene group is confirmed by the C=C stretch, which appears around 1640 cm⁻¹, and the =C-H stretch, which is typically found just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| ~3380 (broad) | O-H Stretch | Alcohol |

| ~3080 | =C-H Stretch | Alkene |

| ~2975 | C-H Stretch (sp³) | Alkyl |

| ~1640 | C=C Stretch | Alkene |

| ~1450 | C-H Bend | Alkyl |

| ~1150 | C-O Stretch | Tertiary Alcohol |

| ~910 | =C-H Bend (out-of-plane) | Monosubstituted Alkene |

Data sourced from SpectraBase and NIST.[6][8]

Experimental Protocol: Acquiring a Neat IR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Record a background spectrum.

-

Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.

-

Spectrum Acquisition: Secure the sample arm and initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum. Perform a baseline correction if necessary.

The choice of a neat sample on an ATR-FTIR is logical for a liquid sample as it requires minimal preparation and provides high-quality data without the interference of solvent peaks.

Diagram 2: Workflow for IR Spectrum Acquisition

Caption: Standard workflow for acquiring a neat IR spectrum via ATR-FTIR.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the local chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in a molecule, allowing for an unambiguous structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The integration of these signals corresponds to the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of neighboring protons.

Table 3: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.8 | ddt | 1H | H-4 (-CH=) |

| ~5.1 | m | 2H | H-5 (=CH₂) |

| ~2.2 | d | 2H | H-3 (-CH₂-) |

| ~1.6 | s | 1H | -OH |

| ~1.2 | s | 6H | H-1 (2 x -CH₃) |

Data interpretation based on typical chemical shifts and splitting patterns. Source: PubChem.[1]

Interpretation:

-

The singlet at 1.2 ppm integrating to 6H corresponds to the two equivalent methyl groups attached to the tertiary carbon. They are singlets because there are no adjacent protons.

-

The singlet at ~1.6 ppm is for the hydroxyl proton. Its chemical shift can vary, and it often appears as a broad singlet.

-

The doublet at 2.2 ppm represents the two protons on C-3. They are split by the single proton on C-4.

-

The complex multiplet for the terminal vinyl protons (H-5 at ~5.1 ppm ) and the doublet of doublets of triplets for the internal vinyl proton (H-4 at ~5.8 ppm ) are characteristic of an allyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Table 4: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~134.8 | C-4 (-CH=) |

| ~118.5 | C-5 (=CH₂) |

| ~70.8 | C-2 (-C(OH)-) |

| ~50.2 | C-3 (-CH₂-) |

| ~29.3 | C-1 (2 x -CH₃) |

Source: SpectraBase.[9]

Interpretation:

-

The signals in the 118-135 ppm range are characteristic of the sp² hybridized carbons of the alkene.

-

The peak at ~70.8 ppm is the sp³ carbon bonded to the electronegative oxygen atom (C-2).

-

The remaining sp³ carbons (C-3 and the two methyls at C-1) appear in the upfield region of the spectrum.

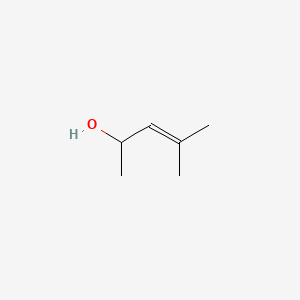

Diagram 3: Structure and ¹H NMR Signal Correlation

Caption: Correlation between the protons in the structure and their ¹H NMR signals.

Conclusion

The combined application of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a definitive characterization of this compound. MS confirms the molecular weight and reveals key fragmentation patterns, IR identifies the essential hydroxyl and alkene functional groups, and NMR provides an unambiguous map of the proton and carbon framework. This comprehensive spectroscopic profile is crucial for ensuring the identity and purity of the compound in research and industrial applications.

References

- 1. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 3. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 4. chembk.com [chembk.com]

- 6. spectrabase.com [spectrabase.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Pentene-2-ol, 2-methyl [webbook.nist.gov]

- 9. spectrabase.com [spectrabase.com]

The Solubility Profile of 2-Methyl-4-penten-2-ol: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 2-methyl-4-penten-2-ol (CAS No. 624-97-5), a tertiary allylic alcohol of interest in synthetic chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data for this specific compound, this guide synthesizes theoretical principles, data from structurally analogous molecules, and a rigorous experimental protocol to offer a comprehensive resource for laboratory professionals. We delve into the molecular interactions governing solubility, provide estimated solubility values in a range of common laboratory solvents, and present a detailed, self-validating experimental workflow for the precise determination of its solubility. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools necessary to effectively utilize this compound in their work.

Introduction: Understanding the Molecular Landscape of this compound

This compound is a unique molecule possessing both hydrophobic and hydrophilic characteristics. Its structure comprises a six-carbon backbone with a terminal vinyl group, a tertiary alcohol functional group, and methyl branching. This combination of a nonpolar hydrocarbon region and a polar hydroxyl group dictates its solubility behavior, making it a versatile compound in various chemical contexts.

The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the alkenyl and branched alkyl portions of the molecule interact favorably with nonpolar solvents via van der Waals forces. The steric hindrance around the tertiary alcohol and the presence of the double bond further influence its interaction with solvent molecules. A thorough understanding of these intermolecular forces is paramount for predicting and experimentally verifying the solubility of this compound in different solvent systems.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" provides a fundamental qualitative understanding of solubility. However, for a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful theoretical model. HSP decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[1]. A solvent is likely to dissolve a solute if their Hansen parameters are similar.

Estimated Solubility of this compound

In the absence of direct quantitative data, we can estimate the solubility of this compound by examining structurally similar compounds. Tertiary alcohols such as 2-methyl-2-pentanol and tert-amyl alcohol (2-methyl-2-butanol) provide valuable comparative data. Generally, as the carbon chain length of an alcohol increases, its aqueous solubility decreases, while its solubility in nonpolar solvents increases[2]. The presence of the double bond in this compound may slightly increase its polarity compared to its saturated analog, 2-methyl-2-pentanol.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents at Standard Conditions (20-25 °C)

| Solvent Class | Solvent | Estimated Solubility | Rationale & Supporting Evidence |

| Polar Protic | Water | Slightly Soluble (~1-5 g/100 mL) | Structurally similar C6 tertiary alcohol, 2-methyl-2-pentanol, has a water solubility of 3.2 g/100 mL[3]. The vinyl group may slightly enhance polarity. |

| Methanol | Miscible | Short-chain alcohols are generally miscible with other alcohols due to strong hydrogen bonding capabilities. | |

| Ethanol | Miscible | Similar to methanol, ethanol is expected to be an excellent solvent for this compound[4]. | |

| Polar Aprotic | Acetone | Miscible | Qualitative data indicates solubility[5]. Acetone's polarity and ability to accept hydrogen bonds facilitate dissolution. |

| Dichloromethane (DCM) | Miscible | Qualitative data indicates solubility[5]. DCM is a good solvent for moderately polar organic compounds. | |

| Tetrahydrofuran (THF) | Miscible | Qualitative data indicates solubility[5]. THF is a versatile solvent for a wide range of organic molecules. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong, polar aprotic solvent capable of dissolving a wide array of organic compounds. | |

| Nonpolar | Hexane | Soluble | The significant hydrocarbon portion of the molecule will interact favorably with nonpolar alkanes. |

| Toluene | Miscible | The aromatic ring of toluene can interact with the nonpolar parts of the analyte, and it is a good solvent for many organic compounds. |

Disclaimer: The values presented in this table are estimations based on the solubility of structurally similar compounds and qualitative data. For precise applications, experimental verification is strongly recommended.

Experimental Determination of Solubility: A Validated Protocol

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a liquid analyte like this compound. This method is considered the 'gold standard' for obtaining thermodynamic solubility data.

Materials and Equipment

-

This compound (≥97% purity)

-

Selected solvents (analytical grade or higher)

-

Glass vials with PTFE-lined screw caps

-

Analytical balance (± 0.1 mg)

-

Positive displacement micropipettes

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph with a suitable detector (e.g., Refractive Index or UV for a derivatized sample)

-

Volumetric flasks and appropriate glassware for standard preparation

Safety Precautions

This compound is a flammable liquid and can cause skin and serious eye irritation[4][6]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. All procedures should be conducted in a well-ventilated fume hood.

Step-by-Step Methodology

-

Preparation of Solvent: Equilibrate the chosen solvent to the desired experimental temperature (e.g., 25 °C).

-

Addition of Analyte: To a series of vials (in triplicate for each solvent), add a known volume of the solvent (e.g., 5 mL). Add an excess amount of this compound to each vial. An excess is visually confirmed by the presence of a separate, undissolved phase of the alcohol.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the vials for a sufficient period to reach equilibrium. For many compounds, 24 to 72 hours is adequate. A preliminary experiment can be conducted to determine the time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow for complete phase separation. Alternatively, centrifuge the vials at a moderate speed to accelerate separation.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with the analyte) using a syringe. Avoid disturbing the undissolved analyte layer.

-

Filtration: Immediately filter the aliquot through a syringe filter (pre-rinsed with the saturated solution to saturate any binding sites) into a clean vial for analysis. This step is crucial to remove any undissolved micro-droplets.

-

Dilution: Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a pre-validated GC-FID or HPLC method to determine the concentration of this compound.

Analytical Quantification

A robust analytical method is critical for accurate solubility determination. Gas chromatography with a flame ionization detector (GC-FID) is a highly suitable technique for quantifying volatile organic compounds like this compound.

-

Standard Curve Preparation: Prepare a series of calibration standards of this compound in the respective solvent, covering the expected concentration range of the diluted samples.

-

GC-FID Analysis: Inject the standards and the diluted samples onto the GC system. The peak area of the analyte is proportional to its concentration.

-

Calculation: Use the calibration curve to determine the concentration of this compound in the diluted samples. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

Visualizations

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Molecular Interactions in Solution

Caption: Intermolecular forces governing solubility.

Conclusion

This technical guide provides a robust framework for understanding and determining the solubility of this compound. While precise quantitative data remains to be extensively published, the provided estimations, grounded in the behavior of analogous compounds and theoretical principles, offer a valuable starting point for experimental design. The detailed shake-flask protocol, coupled with appropriate analytical quantification methods, equips researchers with a reliable methodology to generate high-quality, reproducible solubility data. Adherence to the principles of scientific integrity and safety outlined herein will ensure the successful application of this knowledge in research and development endeavors.

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]

- 3. 2-METHYL-2-PENTANOL | 590-36-3 [chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

thermal stability of 2-Methyl-4-penten-2-ol

An In-Depth Technical Guide to the Thermal Stability of 2-Methyl-4-penten-2-ol

Abstract

This technical guide provides a comprehensive analysis of the (CAS No: 624-97-5), an unsaturated tertiary alcohol of significant interest in the synthesis of fine chemicals, fragrances, and specialty polymers.[] A deep understanding of its behavior under thermal stress is paramount for optimizing reaction conditions, ensuring process safety, and controlling product purity. This document delineates the primary mechanistic pathways of its decomposition, outlines robust, self-validating experimental protocols for its characterization, and presents key data to inform safe handling and process scale-up. The content is tailored for researchers, chemists, and drug development professionals, integrating theoretical principles with field-proven analytical strategies.

Introduction: A Molecule of Bifunctional Importance

This compound is a structurally unique molecule featuring a tertiary alcohol and a terminal alkene. This bifunctionality makes it a versatile precursor in organic synthesis. However, the very features that make it synthetically valuable—the tertiary alcohol and the allylic C-H bonds—are also sources of inherent thermal instability. The tertiary alcohol is highly susceptible to acid-catalyzed dehydration, while the overall structure is primed for pericyclic reactions at higher temperatures.[2][3] Consequently, unintended thermal decomposition can lead to a complex mixture of byproducts, compromising yield and purity. This guide provides the foundational knowledge required to anticipate and control these degradation pathways.

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of this compound is not governed by a single mechanism but is rather a function of temperature and the chemical environment (e.g., presence of acid/base catalysts). The two most prominent non-radical pathways are acid-catalyzed dehydration and a concerted retro-ene reaction.

E1 Dehydration Pathway (Acid-Catalyzed)

In the presence of even trace acidic impurities, this compound readily undergoes an E1 elimination reaction. Tertiary alcohols are particularly susceptible to this pathway due to the formation of a relatively stable tertiary carbocation intermediate.[4][5] The reaction proceeds at moderate temperatures (e.g., 25-80 °C) and is a critical consideration for storage and acid-mediated reactions.[2]

Causality of the Mechanism:

-

Protonation: The hydroxyl group is a poor leaving group. An acid catalyst protonates the hydroxyl oxygen, converting it into a good leaving group (water).[6]

-

Carbocation Formation: The C-O bond cleaves, and the water molecule departs, forming a stable tertiary carbocation. This is the slow, rate-determining step of the E1 mechanism.[5]

-

Deprotonation: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon adjacent to the carbocation, forming a double bond. This can result in a mixture of isomeric diene products.

Caption: E1 dehydration mechanism of this compound.

Retro-Ene Reaction Pathway (Gas-Phase Thermolysis)

At higher temperatures and in the absence of catalysts (e.g., gas-phase pyrolysis), a concerted pericyclic pathway known as the retro-ene reaction becomes significant.[7] This intramolecular reaction involves a six-membered transition state, leading to the cleavage of the molecule into smaller, thermodynamically stable fragments.[8] Studies on the thermal decomposition of analogous allylic compounds, such as diallyl ether, confirm the prevalence of this type of concerted[2][3] hydrogen shift via a six-center transition state.[9]

Causality of the Mechanism: The molecule adopts a conformation where an allylic hydrogen can be transferred to the oxygen atom through a cyclic transition state. This concerted redistribution of six electrons (two from the C=C π-bond, two from the C-H σ-bond, and two from the C-C σ-bond) results in the formation of two new stable molecules: propene and acetone.

Caption: Retro-ene decomposition of this compound.

Experimental Framework for Stability Assessment

To fully characterize the thermal stability, a multi-technique approach is essential. The following protocols form a self-validating system where the results of one technique corroborate and expand upon the findings of another.

Caption: A self-validating workflow for thermal stability analysis.

Protocol: Thermogravimetric Analysis (TGA)

-

Objective & Causality: TGA is the primary tool to determine the temperature at which mass loss occurs. This is a direct measure of decomposition or evaporation. By running the experiment under an inert atmosphere, we isolate thermal decomposition from oxidation.

-

Methodology:

-

Instrument Calibration: Calibrate the TGA's temperature and mass sensors using certified reference materials (e.g., indium for temperature, calcium oxalate for mass loss).

-

Sample Preparation: Place 5–10 mg of this compound into a clean, tared alumina or platinum crucible.

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to and during the experiment.

-

Temperature Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 400 °C at a linear heating rate of 10 °C/min.

-

Data Analysis: Plot mass (%) versus temperature (°C). The onset temperature of decomposition is determined by the intersection of the baseline tangent with the tangent of the mass loss curve.

-

Protocol: Differential Scanning Calorimetry (DSC)

-

Objective & Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It allows for the precise determination of the boiling point and the enthalpy of decomposition, indicating whether the process is endothermic (bond breaking) or exothermic (potentially hazardous).

-

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 2–5 mg of this compound into a volatile sample pan (hermetically sealed aluminum pan). Crimp the lid to ensure a good seal. Prepare an identical empty pan as a reference.

-

Atmosphere: Maintain a nitrogen purge of 20-50 mL/min.

-

Temperature Program: Equilibrate at 25 °C. Ramp the temperature from 25 °C to 350 °C at 10 °C/min.

-

Data Analysis: Plot heat flow (mW) versus temperature (°C). Identify the endotherm for boiling and any subsequent thermal events. Integrate the peak areas to determine the enthalpy of the transitions.

-

Protocol: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective & Causality: This is the definitive technique for identifying the specific chemical products of thermal decomposition. By pyrolyzing the sample at a set temperature and immediately analyzing the volatile fragments by GC-MS, we can confirm the proposed mechanistic pathways (e.g., detect dienes, acetone, and propene).

-

Methodology:

-

System Setup: Interface a pyrolysis unit to the injection port of a GC-MS system.

-

Sample Preparation: Deposit a small amount (~0.5 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Program: Set the pyrolysis temperature to 300 °C (or a temperature determined by TGA to be in the decomposition range) with a rapid heating profile and a hold time of 15 seconds.

-

GC-MS Analysis: The pyrolysate is swept directly onto the GC column (e.g., a DB-5ms). Use a suitable temperature program (e.g., hold at 40 °C for 2 min, then ramp at 10 °C/min to 250 °C) to separate the decomposition products. The mass spectrometer is operated in electron ionization (EI) mode, scanning from m/z 35 to 350.

-

Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra against a reference library (e.g., NIST).[10]

-

Summary of Key Thermal Data & Recommendations

The following table summarizes the expected thermal properties based on the molecule's structure and data from analogous compounds.

| Parameter | Analytical Method | Expected Observation | Significance & Expert Recommendation |

| Boiling Point | DSC | ~118-120 °C[11] | Defines the upper limit for simple distillation at atmospheric pressure. Vacuum distillation is recommended to reduce thermal stress. |

| Onset of Decomposition | TGA (Inert atm.) | ~140 - 180 °C | Critical Process Limit. All manufacturing and handling processes should be designed to remain significantly below this temperature range to avoid byproduct formation. |

| Decomposition Energetics | DSC | Endothermic | The decomposition is primarily bond-breaking and requires energy input.[12] This reduces the risk of a thermal runaway reaction compared to a highly exothermic process. |

| Primary Decomposition Products (Acidic Conditions) | Py-GC-MS | Isomeric dienes | Confirms the E1 dehydration pathway. Strict pH control is necessary during synthesis and storage. Avoid contact with acidic materials. |

| Primary Decomposition Products (High Temp.) | Py-GC-MS | Acetone, Propene | Confirms the retro-ene pathway. This is most relevant for high-temperature gas-phase applications or "hot spot" scenarios in a reactor. |

Conclusion

The is governed by two distinct, condition-dependent mechanistic pathways: a lower-temperature, acid-catalyzed E1 dehydration and a higher-temperature, unimolecular retro-ene reaction. A thorough understanding of these pathways, validated by the integrated analytical workflow of TGA, DSC, and Py-GC-MS, is essential for any scientist or engineer working with this compound. To ensure chemical integrity and process safety, it is imperative to maintain processing temperatures well below 140 °C and to rigorously exclude acidic contaminants.

References

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. byjus.com [byjus.com]

- 5. Dehydration of Alcohols: Mechanism, Examples & Differences (Class 12) [vedantu.com]

- 6. Mechanism of dehydration explained [unacademy.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ene reaction - Wikipedia [en.wikipedia.org]

- 9. The thermochemical kinetics of the retro-‘ene’ reactions of molecules with the general structure (allyl)XYH in the gas phase. Part X. Unimolecular thermal decomposition of diallyl ether - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. 4-Penten-2-ol, 4-methyl- [webbook.nist.gov]

- 11. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Thermal decomposition - Wikipedia [en.wikipedia.org]

A Technical Guide to the Applications of 2-Methyl-4-penten-2-ol in Modern Organic Synthesis

Abstract: 2-Methyl-4-penten-2-ol, a structurally simple yet functionally rich molecule, serves as a versatile building block in organic chemistry. As a tertiary allylic alcohol, its unique electronic and steric properties are harnessed to construct complex molecular architectures. This guide provides an in-depth exploration of its reactivity, focusing on its role in carbocation-mediated transformations, cyclization reactions, and as a precursor to valuable synthetic intermediates. We will dissect key reaction mechanisms, provide field-proven experimental protocols, and offer insights into the causal factors governing its synthetic utility, targeting researchers and professionals in chemical and pharmaceutical development.

Core Concepts: Structure and Reactivity

This compound (CAS: 624-97-5) possesses two key functional groups: a tertiary alcohol and a terminal double bond.[1][2][3][4] This combination is not merely additive; the groups electronically influence one another, defining the molecule's characteristic reactivity.

The tertiary alcohol is prone to protonation under acidic conditions, converting the poor hydroxyl leaving group into an excellent one (water). The subsequent departure of water generates a tertiary carbocation. This cation is not only stabilized by the inductive effect of the three attached carbon atoms but is also significantly stabilized by resonance with the adjacent π-system of the double bond. This resonance delocalizes the positive charge across two carbon atoms, making the formation of this allylic carbocation particularly favorable compared to non-allylic tertiary carbocations.[5][6] This high reactivity and the stability of the carbocation intermediate are the cornerstones of its synthetic applications.

Caption: Structure of this compound.

Synthesis of this compound

The most direct and common synthesis of this alcohol is the Grignard reaction. It involves the nucleophilic addition of allylmagnesium bromide to acetone. The allyl Grignard reagent attacks the electrophilic carbonyl carbon of acetone, and subsequent aqueous workup protonates the resulting alkoxide to yield the final product.

Experimental Protocol: Grignard Synthesis

-

Apparatus Setup: A three-necked, round-bottom flask is flame-dried under a stream of inert gas (Argon or Nitrogen) and fitted with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Reagent Preparation: Magnesium turnings are placed in the flask. A solution of allyl bromide in anhydrous diethyl ether is prepared and transferred to the dropping funnel.

-

Grignard Formation: A small amount of the allyl bromide solution is added to the magnesium turnings. The reaction is initiated (often with gentle heating or a crystal of iodine). Once initiated, the remaining allyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

Addition to Acetone: The Grignard solution is cooled in an ice bath. A solution of dry acetone in anhydrous diethyl ether is added dropwise from the dropping funnel. A vigorous reaction occurs, forming a thick, white precipitate (the magnesium alkoxide salt).

-

Workup and Quenching: After the addition is complete and the initial reaction subsides, the mixture is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates the alkoxide and dissolves the magnesium salts.

-

Extraction and Purification: The ethereal layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under atmospheric pressure.

Key Application: Carbocation-Mediated Nucleophilic Substitution

The facile formation of the resonance-stabilized tertiary allylic carbocation makes this compound an excellent substrate for Sₙ1 reactions. A prime example is its conversion to 4-chloro-4-methyl-1-pentene, a useful intermediate.[4]

Mechanism: Sₙ1 Halogenation

The reaction with concentrated hydrochloric acid proceeds via a classic Sₙ1 pathway.

Caption: Workflow for the Sₙ1 conversion to the corresponding chloride.

This reaction is highly efficient because the formation of the carbocation is the rate-determining step, and this specific carbocation is exceptionally stable.[6][7]

Experimental Protocol: Synthesis of 4-Chloro-4-methyl-1-pentene

-

Reaction Setup: this compound is added to a flask equipped with a magnetic stirrer and cooled in an ice-water bath.

-

Reagent Addition: Concentrated hydrochloric acid is added slowly to the cooled alcohol with vigorous stirring.

-

Reaction: The mixture is stirred at 0-5 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with cold water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize excess acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous calcium chloride (CaCl₂), filtered, and the product is isolated by distillation.

| Parameter | Value |

| Reactants | This compound, Conc. HCl |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 2.5 hours |

| Typical Yield | > 85% |

| Purification | Distillation |

Table 1: Summary of Reaction Parameters for Sₙ1 Chlorination.

Key Application: Intramolecular Cyclization Reactions

Perhaps the most powerful application of this compound in constructing complex frameworks is through acid-catalyzed intramolecular cyclization. The same resonance-stabilized carbocation generated in the Sₙ1 reaction can be intercepted not by an external nucleophile, but by the internal π-bond of the alkene. This intramolecular electrophilic addition leads to the formation of cyclic structures, most commonly substituted tetrahydrofurans.

Mechanism: Acid-Catalyzed Cyclization to form 2,2-Dimethyl-5-methyltetrahydrofuran

Upon formation of the tertiary allylic carbocation, the terminal double bond acts as an internal nucleophile, attacking one of the resonance forms of the carbocation. This can, in principle, lead to five- or six-membered rings. The formation of the five-membered tetrahydrofuran ring via a 5-exo-trig cyclization is generally favored according to Baldwin's rules. The subsequent tertiary carbocation formed after cyclization is then quenched by water to yield a cyclic alcohol, which can further eliminate to form a more stable endocyclic double bond or be isolated. A common outcome is the formation of 2-(2-propenyl)-2-propanol rearranging and cyclizing to form substituted tetrahydrofurans.

Caption: Logical workflow of an intramolecular cyclization reaction.

Other Synthetic Transformations

Beyond carbocation-centric reactions, the dual functionality of this compound allows for a range of other transformations.

-

Oxidative Cleavage: Ozonolysis of the double bond, followed by a reductive workup (e.g., with dimethyl sulfide), yields acetone and 3-hydroxy-3-methylbutanal. This provides a route to smaller, highly functionalized building blocks.

-

Epoxidation: The terminal alkene can be selectively epoxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The resulting epoxide is a valuable intermediate, as the adjacent tertiary alcohol can direct ring-opening reactions.

-

Isomerization: Palladium catalysts can promote the 1,3-isomerization of tertiary allylic alcohols into their secondary allylic alcohol isomers.[8] This transformation can be valuable for altering the reactivity profile or for accessing different stereochemical outcomes in subsequent reactions.

Conclusion

This compound is a quintessential example of a simple molecule with profound synthetic potential. Its value lies in the predictable and controllable reactivity of its tertiary allylic alcohol moiety. The ability to readily form a resonance-stabilized carbocation underpins its utility in both intermolecular Sₙ1 substitutions and powerful intramolecular cyclization reactions for the synthesis of heterocyclic systems. For the medicinal or process chemist, this molecule represents a cost-effective and versatile starting material for introducing specific structural motifs and building molecular complexity. Understanding the causal principles behind its reactivity—namely, the stability of its cationic intermediate—is key to unlocking its full potential in the laboratory.

References

- 1. This compound, 97% AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 624-97-5 [amp.chemicalbook.com]

- 3. This compound | C6H12O | CID 136440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 624-97-5 [chemicalbook.com]

- 5. chemistrytutorsarvan.in [chemistrytutorsarvan.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 17.6 Reactions of Alcohols - Organic Chemistry | OpenStax [openstax.org]

- 8. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]